2-[(E)-2-(2,4-dioctoxyphenyl)ethenyl]quinoline
Description
2-[(E)-2-(2,4-dioctoxyphenyl)ethenyl]quinoline is an organic compound with the molecular formula C33H45NO2 It is known for its unique structural features, which include a quinoline core and two octyloxy-styryl groups
Properties
CAS No. |
107787-11-1 |
|---|---|
Molecular Formula |
C6H9ClO3 |
Synonyms |
2-[2,4-Bis(octyloxy)styryl]quinoline |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2,4-dioctoxyphenyl)ethenyl]quinoline typically involves the reaction of quinoline derivatives with octyloxy-styryl compounds. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2,4-dioctoxyphenyl)ethenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives.
Scientific Research Applications
2-[(E)-2-(2,4-dioctoxyphenyl)ethenyl]quinoline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2,4-dioctoxyphenyl)ethenyl]quinoline involves its interaction with molecular targets and pathways within cells. The compound’s quinoline core allows it to interact with various enzymes and receptors, potentially modulating their activity. The octyloxy-styryl groups may enhance its solubility and cellular uptake, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2,4-Bis(hexyloxy)styryl]quinoline
- 2-[2,4-Bis(decyloxy)styryl]quinoline
- 2-[2,4-Bis(dodecyloxy)styryl]quinoline
Uniqueness
2-[(E)-2-(2,4-dioctoxyphenyl)ethenyl]quinoline is unique due to its specific octyloxy-styryl groups, which confer distinct chemical and physical properties. Compared to similar compounds with different alkoxy groups, it may exhibit different solubility, reactivity, and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
